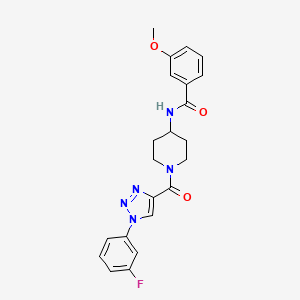

N-(1-(1-(3-fluorofenil)-1H-1,2,3-triazol-4-carbonil)piperidin-4-il)-3-metoxibenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide" is a structurally complex molecule that may be related to the family of benzamide-based ligands, which have been extensively studied for their affinity and selectivity towards various receptors, particularly dopamine receptors. Although the exact compound is not described in the provided papers, similar compounds with benzamide moieties and substituted piperazine or piperidine rings have been synthesized and evaluated for their pharmacological properties .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of an amide bond between an appropriate amine and an acid chloride or other acylating agent. For instance, the synthesis of N-3-hydroxyphenyl-4-methoxybenzamide was achieved by the acylation reaction of 3-aminophenol with 4-methoxybenzoyl chloride in THF . Similar synthetic strategies could be applied to the target compound, with the appropriate precursors for the triazole and fluorophenyl functionalities.

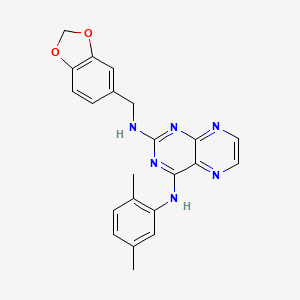

Molecular Structure Analysis

Molecular structure analysis often includes X-ray crystallography and computational methods such as Density Functional Theory (DFT) calculations. These techniques help in understanding the influence of intermolecular interactions on molecular geometry, as seen in the study of N-3-hydroxyphenyl-4-methoxybenzamide . The molecular structure of related compounds is optimized to evaluate bond lengths, angles, and dihedral angles, which are crucial for understanding the conformational preferences that affect receptor binding.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the substituents on the benzamide ring and the nature of the linked heterocyclic rings. The papers provided do not detail specific reactions of the target compound, but studies on similar compounds have focused on modifications to the amide bond and the alkyl chain linking the benzamide moiety to the piperazine or piperidine ring . These modifications can significantly impact the binding affinity and selectivity of the compounds towards various receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as lipophilicity, are critical for their pharmacokinetic profiles, including brain penetration and nonspecific binding. Compounds with optimized log P values have been shown to rapidly enter the central nervous system in animal models . The target compound's properties would need to be evaluated similarly to ensure its suitability as a pharmacological agent or a tracer for imaging studies.

Aplicaciones Científicas De Investigación

Actividad Antimalárica

La malaria sigue siendo un importante desafío para la salud mundial, particularmente en el África subsahariana. Los investigadores han explorado nuevos compuestos para combatir Plasmodium falciparum, el parásito responsable de la malaria. El compuesto ha sido sintetizado y evaluado por su potencial antimalárico . Notablemente, varios derivados de este compuesto demostraron una actividad prometedora contra cepas de P. falciparum tanto sensibles a la cloroquina como resistentes a la cloroquina. Por ejemplo:

Estos valores son comparables a la cloroquina, un fármaco antimalárico bien conocido. El desarrollo de nuevos agentes antimaláricos es crucial debido a la aparición de resistencia a los medicamentos existentes .

Diversidad Química y Exploración de Fármacos Líderes

La síntesis de derivados de piperidina 1,4-disustituidos proporciona una biblioteca diversa de compuestos. Los investigadores pueden explorar esta diversidad química para identificar posibles fármacos líderes. La estrategia de aminación reductiva utilizada en la síntesis permite modificaciones estructurales, lo que lleva a compuestos con diferentes propiedades farmacológicas .

Derivados de Indol y Actividad Farmacológica

Si bien no está directamente relacionado con el compuesto, es interesante notar que los derivados de indol juegan un papel importante en el descubrimiento de fármacos. Por ejemplo, el ácido indol-3-acético, una hormona vegetal derivada del triptófano, tiene diversas aplicaciones biológicas y clínicas . Aunque nuestro compuesto no es un derivado de indol, comprender el contexto más amplio de la química del indol puede informar las estrategias de desarrollo de fármacos.

En resumen, N-(1-(1-(3-fluorofenil)-1H-1,2,3-triazol-4-carbonil)piperidin-4-il)-3-metoxibenzamida es prometedor como agente antimalárico y contribuye a la diversidad química en la exploración de fármacos líderes. Los investigadores continúan investigando su potencial en varios contextos, enfatizando la necesidad de soluciones innovadoras para los desafíos de salud global .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3/c1-31-19-7-2-4-15(12-19)21(29)24-17-8-10-27(11-9-17)22(30)20-14-28(26-25-20)18-6-3-5-16(23)13-18/h2-7,12-14,17H,8-11H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODHJURNGSTXTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)

![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)

![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)

![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)

![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)